N-(benzo[d]thiazol-5-yl)ethanethioamide
Description
Significance of Benzothiazole (B30560) and Thioamide Scaffolds in Contemporary Chemical and Medicinal Research
The benzothiazole and thioamide moieties are independently recognized for their profound impact on medicinal chemistry, each contributing to a diverse array of therapeutic agents.
The benzothiazole scaffold, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a privileged structure in drug discovery. mdpi.comnih.gov Its derivatives are known to exhibit a wide spectrum of pharmacological activities. pharmacyjournal.inpcbiochemres.com The structural rigidity and lipophilic nature of the benzothiazole nucleus allow it to effectively interact with various biological targets. This has led to the development of benzothiazole-containing compounds with applications as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents. mdpi.compharmacyjournal.in The versatility of the benzothiazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. pharmacyjournal.in
Similarly, the thioamide group, an isostere of the amide bond, has garnered significant attention in drug design. asianpubs.org The replacement of the amide oxygen with a sulfur atom imparts unique electronic and steric properties, influencing the molecule's reactivity, hydrogen bonding capabilities, and metabolic stability. Thioamide-containing compounds have demonstrated a broad range of pharmacological effects, including antimicrobial, antiviral, and anticancer activities. asianpubs.org Furthermore, the thioamide functional group can serve as a key building block in the synthesis of various heterocyclic systems. nih.govresearchgate.net
The individual and collective significance of these scaffolds is summarized in the table below:
| Scaffold | Key Features | Reported Biological Activities |
| Benzothiazole | Bicyclic, rigid, lipophilic | Anticancer, Antimicrobial, Anti-inflammatory, Anticonvulsant, Antiviral mdpi.compharmacyjournal.in |
| Thioamide | Amide isostere, unique electronic properties | Antimicrobial, Antiviral, Anticancer asianpubs.org |
Structural Context and Rationale for Investigating N-(benzo[d]thiazol-5-yl)ethanethioamide as a Novel Chemical Entity
The chemical structure of this compound features an ethanethioamide group appended to the 5-position of the benzothiazole ring. This specific arrangement suggests a deliberate design to explore the combined pharmacological potential of both moieties. The rationale for investigating this novel chemical entity is multifaceted:
Synergistic Bioactivity: The primary motivation is the potential for synergistic or additive effects between the benzothiazole core and the thioamide side chain. By tethering these two pharmacophores, it is hypothesized that the resulting molecule may exhibit enhanced potency or a broader spectrum of activity compared to its individual components.
Novel Target Interactions: The unique three-dimensional arrangement and electronic distribution of this compound may enable it to interact with biological targets in a novel manner, potentially leading to the discovery of new mechanisms of action.
Modulation of Physicochemical Properties: The thioamide group can influence the solubility, lipophilicity, and metabolic stability of the parent benzothiazole. Investigating this specific derivative allows for the exploration of how these modified properties affect its biological profile.
Scaffold for Further Derivatization: this compound can serve as a versatile scaffold for the synthesis of a library of related compounds. Modifications to both the benzothiazole ring and the ethanethioamide side chain could lead to the identification of derivatives with optimized activity and selectivity.
Overview of Prior Research on Benzothiazole and Thioamide Derivatives with Relevant Biological Activities
The foundation for investigating this compound is built upon a vast body of research on related benzothiazole and thioamide derivatives.
Benzothiazole derivatives have shown significant promise in various therapeutic areas. For instance, certain 2-substituted benzothiazoles have demonstrated potent anticancer activity by targeting specific enzymes or cellular pathways. pharmacyjournal.in Others have exhibited broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. pcbiochemres.com The anti-inflammatory properties of benzothiazole derivatives have also been well-documented, often attributed to their ability to inhibit key inflammatory mediators. pharmacyjournal.in
Thioamide-containing molecules have a rich history in medicinal chemistry. Ethionamide, a thioamide-containing drug, is a well-known second-line treatment for tuberculosis. This highlights the potential of the thioamide scaffold in combating infectious diseases. More recently, novel thioamide derivatives have been explored for their anticancer and antiviral properties, with some compounds showing promising results in preclinical studies. asianpubs.org The synthesis of benzothiazoles can also proceed through the cyclization of thioamides, indicating a close synthetic relationship between these two classes of compounds. nih.govresearchgate.net
The table below presents a summary of representative biological activities of benzothiazole and thioamide derivatives:
| Derivative Class | Example Biological Activity | Reference |
| 2-Arylbenzothiazoles | Anticancer | pharmacyjournal.in |
| Benzothiazole-2-thiol derivatives | Antimicrobial | pcbiochemres.com |
| Benzothiazole-urea/thiourea derivatives | Anticonvulsant, Anti-inflammatory | mdpi.comnih.gov |
| Ethionamide | Antitubercular | asianpubs.org |
| Novel synthetic thioamides | Anticancer, Antiviral | asianpubs.org |
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c1-6(12)11-7-2-3-9-8(4-7)10-5-13-9/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKANVCRBJQOBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)NC1=CC2=C(C=C1)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Benzo D Thiazol 5 Yl Ethanethioamide
Retrosynthetic Analysis for the Targeted Synthesis of N-(benzo[d]thiazol-5-yl)ethanethioamide
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available precursors. For this compound, two primary disconnection strategies are considered.
The most direct approach involves the disconnection of the thioamide C-N bond. This bond is typically formed in the final stages of a synthesis. This disconnection leads to two key synthons: 5-aminobenzothiazole and a thioacetylating agent. 5-Aminobenzothiazole is a critical intermediate, the synthesis of which presents its own challenges, often requiring a multi-step sequence starting from a pre-functionalized aniline (B41778).
An alternative strategy focuses on a carbon-nitrogen bond formation involving the benzothiazole (B30560) ring itself. This disconnection is made between the nitrogen atom of the side chain and the C5 position of the benzothiazole ring. This approach suggests a cross-coupling reaction, such as the Buchwald-Hartwig amination, as a key step. The precursors for this route would be a 5-halobenzothiazole (e.g., 5-bromo- or 5-iodobenzothiazole) and ethanethioamide. This method is advantageous if the appropriately halogenated benzothiazole is more accessible than the corresponding 5-amino derivative.
Development of Novel Synthetic Routes for this compound
Building upon the retrosynthetic analysis, several forward synthetic routes can be devised. These routes are categorized based on the key bond-forming strategy employed.
Strategies Involving Direct Functionalization of Benzothiazole Derivatives
This approach begins with a pre-formed benzothiazole ring system and introduces the required functionality at the 5-position. The synthesis of 5-substituted 2-aminobenzothiazoles can be challenging, often marked by low yields and complex impurity profiles. nih.gov A plausible pathway to the key intermediate, 5-aminobenzothiazole, involves a nitration-reduction sequence.
A potential, though challenging, route is the direct nitration of a benzothiazole substrate followed by the reduction of the nitro group to an amine. However, electrophilic substitution on the benzothiazole ring often leads to substitution at other positions, necessitating a more controlled approach. A more reliable method involves constructing the benzothiazole ring from a starting material that already contains the necessary functional group or its precursor. For instance, the synthesis of 5-fluoro-2-aminobenzothiazoles has been achieved via the intramolecular cyclization of thioureas prepared from substituted 3-fluoroanilines. researchgate.netthieme-connect.com Following this logic, one could start with an appropriately substituted aniline to construct the 5-aminobenzothiazole core, which is then converted to the target thioamide.
Approaches Centered on the Formation of the Ethanethioamide Moiety
This strategy is arguably the most straightforward, provided that 5-aminobenzothiazole is accessible. The core of this approach is the conversion of the 5-amino group into the target ethanethioamide functionality. This is typically achieved in a two-step process: acetylation followed by thionation.
First, the acetylation of the aromatic amine can be performed. The reaction of 5-aminobenzothiazole with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride would yield N-(benzo[d]thiazol-5-yl)acetamide. This type of N-acetylation is a standard and generally high-yielding transformation for aromatic amines. mdpi.comnih.gov
Second, the resulting acetamide (B32628) is converted to the corresponding thioamide. Lawesson's reagent is a widely used and effective thionating agent for this purpose. organic-chemistry.org The reaction typically involves heating the amide with Lawesson's reagent in an anhydrous solvent such as toluene (B28343) or xylene. nih.govmdpi.com This method is effective for converting a variety of amides into thioamides. beilstein-journals.org
Table 1: Representative Conditions for Thionation of Amides using Lawesson's Reagent
| Starting Material | Thionating Agent | Solvent | Temperature | Time (h) | Yield | Reference |
|---|---|---|---|---|---|---|
| N-p-methylphenylbenzamide | Lawesson's Reagent (0.52 eq) | Toluene | Reflux | 3 | High | beilstein-journals.org |
| 2-(decylsulfonyl)acetamide | Lawesson's Reagent (1.36 eq) | Toluene | Reflux | 2 | Not specified | nih.gov |
| General Amide | Lawesson's Reagent (0.60 eq) | Toluene | Reflux | Varies | Good-Excellent | beilstein-journals.org |
Coupling Reactions and Advanced Synthetic Transformations
Modern synthetic chemistry offers powerful cross-coupling methods for forming carbon-heteroatom bonds. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.org This methodology can be adapted to form the N-(benzo[d]thiazol-5-yl) bond.
In this proposed route, a 5-halobenzothiazole serves as the electrophilic partner, and ethanethioamide acts as the nucleophile. The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source [e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂] and a phosphine (B1218219) ligand (e.g., BINAP, XPhos, tBuXphos). libretexts.orgnih.gov A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is required to facilitate the reaction. libretexts.orgyoutube.com The reaction mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org This approach allows for the formation of the C5-N bond under relatively mild conditions and with good functional group tolerance. libretexts.org
Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Application Example | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Intermolecular coupling of aryl bromides | libretexts.org |
| [Pd(allyl)Cl]₂ | Phosphine Ligands | NaOt-Bu | Toluene | Coupling of aryl bromides with heterocyclic amines | nih.gov |
| PdCl₂(P(o-Tolyl)₃)₂ | - | - | Toluene | Early example of C-N coupling | libretexts.org |
Synthesis of this compound Derivatives and Structural Analogs
The synthesis of structural analogs is crucial for exploring structure-activity relationships in medicinal chemistry. Modifications can be made to the benzothiazole ring system to modulate the compound's properties.
Systematic Modification of Substituents on the Benzothiazole Ring System
The most versatile strategy for creating a library of analogs with varied substituents on the benzothiazole ring is to begin the synthesis from appropriately substituted anilines. The Hugershoff reaction or the reaction of an aniline with potassium thiocyanate (B1210189) and bromine are common methods to construct the 2-aminobenzothiazole (B30445) core. nih.govekb.eg By starting with different anilines bearing substituents such as chloro, fluoro, methyl, or methoxy (B1213986) groups at various positions, a diverse range of substituted 2-aminobenzothiazole intermediates can be generated. nih.govacs.orgresearchgate.net
These substituted 2-aminobenzothiazoles can then be carried through the synthetic sequences described in section 2.2. For example, they can be acetylated and then thionated to produce the final target analogs. This modular approach allows for systematic variation of substituents around the benzothiazole nucleus, enabling a thorough investigation of the chemical space.
Table 3: Examples of Substituted Precursors for the Synthesis of Benzothiazole Analogs
| Starting Aniline Precursor | Resulting 2-Aminobenzothiazole Intermediate | Potential Final Analog (after thioacetylation) |
|---|---|---|
| 4-Fluoro-3-aminobenzoate | Methyl 2-amino-5-fluorobenzothiazole-6-carboxylate | N-(5-Fluoro-6-carboxy-benzothiazolyl)ethanethioamide derivative |
| 4-Chloroaniline | 6-Chloro-2-aminobenzothiazole | N-(6-Chlorobenzo[d]thiazol-5-yl)ethanethioamide* |
| p-Anisidine (4-Methoxyaniline) | 6-Methoxy-2-aminobenzothiazole | N-(6-Methoxybenzo[d]thiazol-5-yl)ethanethioamide* |
| 4-Methyl-3-nitroaniline | 6-Methyl-5-nitro-2-aminobenzothiazole (after cyclization and reduction) | N-(6-Methylbenzo[d]thiazol-5-yl)ethanethioamide |
Note: The position of the resulting ethanethioamide group would depend on the synthetic route starting from the substituted 2-aminobenzothiazole.
Based on a comprehensive search of available scientific literature, detailed information specifically concerning the synthetic methodologies and chemical transformations of This compound , as outlined in the provided structure, is not available.
The requested sections focus on highly specific aspects of the chemistry of this particular compound:
Regioselective and Stereoselective Synthesis of this compound Isomers:Information regarding the regioselective or stereoselective synthesis of isomers of this compound is not present in the reviewed literature. Research on related molecules, such as the regioselective synthesis of thioamide derivatives from 2-(benzo[d]thiazol-2-yl)malononitrile, has been conducted but does not apply to the specified compound.scispace.comresearchgate.net
Due to the absence of specific research data for this compound corresponding to the requested outline, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided sections and subsections.
Advanced Spectroscopic and Crystallographic Elucidation of N Benzo D Thiazol 5 Yl Ethanethioamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For N-(benzo[d]thiazol-5-yl)ethanethioamide, distinct signals are expected for the protons of the benzothiazole (B30560) ring system, the ethanethioamide side chain, and the N-H proton.
The aromatic region of the spectrum would feature signals for the three protons on the benzo portion of the benzothiazole ring. The proton at position 2 (C2-H) of the thiazole (B1198619) ring is expected to appear as a singlet at a downfield chemical shift, typically in the range of δ 9.0-9.5 ppm, due to the electron-withdrawing effect of the adjacent sulfur and nitrogen atoms. The protons on the benzene (B151609) ring (C4-H, C6-H, and C7-H) would exhibit characteristic splitting patterns (doublets or doublet of doublets) based on their coupling with neighboring protons.
The ethanethioamide side chain would give rise to two distinct signals. The methyl (CH₃) protons would appear as a triplet, while the methylene (B1212753) (CH₂) protons, if present in a thioamide structure, would be expected as a quartet, though in the case of an ethanethioamide (thioacetamide derivative), the methyl group is directly attached to the thiocarbonyl. Therefore, a singlet for the CH₃ group of the ethanethioamide moiety is expected, likely deshielded by the C=S group. A broad singlet corresponding to the N-H proton of the thioamide linkage would also be observed, with its chemical shift being concentration and solvent-dependent.
Table 1: Hypothetical ¹H NMR Chemical Shift and Multiplicity Data for this compound. Data are hypothetical and based on typical chemical shift ranges for the functional groups present.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 9.2 - 9.4 | Singlet (s) | N/A |
| H-4 | 8.2 - 8.4 | Doublet (d) | ~2.0 |
| H-6 | 7.6 - 7.8 | Doublet of Doublets (dd) | J = ~8.5, ~2.0 |
| H-7 | 8.0 - 8.2 | Doublet (d) | ~8.5 |
| NH | 10.5 - 11.5 | Broad Singlet (br s) | N/A |
| CH₃ (ethanethioamide) | 2.5 - 2.7 | Singlet (s) | N/A |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would show nine distinct signals corresponding to the nine carbon atoms in the structure. The thiocarbonyl carbon (C=S) of the ethanethioamide group is the most deshielded, expected to resonate at a significantly downfield chemical shift, typically around δ 195-205 ppm.
The carbons of the benzothiazole ring system would appear in the aromatic region (δ 110-160 ppm). The C2 carbon, being adjacent to both nitrogen and sulfur, would be found at the lower end of this range, around δ 150-155 ppm. The quaternary carbons of the ring fusion (C3a and C7a) and the carbon bearing the thioamide group (C5) would also be identifiable. The methyl carbon of the ethyl group would appear at the most upfield position, typically δ 20-30 ppm.
Table 2: Hypothetical ¹³C NMR Chemical Shift Data for this compound. Data are hypothetical and based on typical chemical shift ranges.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=S (Thiocarbonyl) | 198 - 202 |
| C-2 | 152 - 155 |
| C-3a | 150 - 153 |
| C-4 | 120 - 123 |
| C-5 | 135 - 138 |
| C-6 | 125 - 128 |
| C-7 | 123 - 126 |
| C-7a | 133 - 136 |
| CH₃ (ethanethioamide) | 25 - 30 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent aromatic protons (H-6 with H-7 and H-4), confirming their positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the proton signals (H-2, H-4, H-6, H-7, and CH₃) to their corresponding carbon signals (C-2, C-4, C-6, C-7, and the methyl carbon).
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. A sharp band around 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration of the secondary thioamide. The C-H stretching of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N stretching of the thiazole ring is expected in the 1600-1650 cm⁻¹ region. A strong band, characteristic of the thioamide group (often referred to as the "thioamide B band"), which has a significant C=S stretching contribution, would be observed in the 1200-1300 cm⁻¹ range. Aromatic C=C stretching vibrations would be seen between 1450 and 1600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The C=S bond, being highly polarizable, would be expected to show a moderately intense band in the Raman spectrum, confirming the IR data.
Table 3: Expected Key Vibrational Frequencies for this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch (Thioamide) | 3200 - 3400 | Medium-Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | Medium-Weak |
| C=N Stretch (Thiazole) | 1600 - 1650 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| Thioamide B Band (C=S Stretch) | 1200 - 1300 | Strong |
Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), allowing for the determination of the molecular formula (C₉H₈N₂S₂).
The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways would likely involve the cleavage of the thioamide side chain. The loss of the ethanethioamide group or fragments thereof (e.g., •CH₃CS) would lead to a prominent peak corresponding to the aminobenzothiazole cation. Fragmentation of the benzothiazole ring itself would also produce characteristic ions.
Single-Crystal X-ray Diffraction Analysis for Precise Three-Dimensional Structure
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the ultimate structural proof. This technique determines the precise spatial arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles.
The analysis would confirm the planarity of the benzothiazole ring system. It would also reveal the conformation of the ethanethioamide side chain relative to the ring, including the geometry around the C-N bond, which can have significant double-bond character in thioamides. Furthermore, X-ray diffraction would elucidate intermolecular interactions, such as hydrogen bonding involving the thioamide N-H group and potentially the thiazole nitrogen or sulfur atoms, which dictate the crystal packing arrangement.
Despite a comprehensive search for crystallographic and spectroscopic data on the chemical compound this compound, the specific information required to construct the requested article is not available in published scientific literature or structural databases.
The detailed and data-rich content mandated by the user's outline—including precise bond lengths, bond angles, torsion angles, and in-depth analysis of crystal packing and solid-state conformation—is contingent upon the availability of an experimentally determined crystal structure. Such data is typically deposited in resources like the Cambridge Structural Database (CSD) or published in peer-reviewed chemical science journals.
Searches for the crystal structure of this compound, its chemical formula (C9H8N2S2) in conjunction with crystallographic terms, and its name in chemical databases have not yielded the necessary results. While information exists for other benzothiazole derivatives, this data is not transferable, as molecular geometry, crystal packing, and conformational analysis are unique to each specific compound.
Therefore, it is not possible to generate the article with the required scientific accuracy and adherence to the provided outline.
Computational Chemistry and Theoretical Investigations of N Benzo D Thiazol 5 Yl Ethanethioamide
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic parameters.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netnih.gov It offers a balance between accuracy and computational cost, making it suitable for studying complex organic compounds like benzothiazole (B30560) derivatives. researchgate.net DFT calculations can predict various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity.
For benzothiazole derivatives, DFT studies have shown that HOMO and LUMO distributions are key to understanding intramolecular charge transfer (ICT) properties. researchgate.net For instance, in some derivatives, the HOMO is localized on one part of the molecule (e.g., a methoxy-benzene moiety), while the LUMO is localized on the benzothiazole ring, indicating a clear path for charge transfer upon electronic excitation. researchgate.net
Furthermore, DFT is employed to predict spectroscopic properties. Theoretical vibrational spectra (infrared and Raman) can be calculated and compared with experimental data to confirm molecular structures. mdpi.com Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions occurring within the molecule. researchgate.net
Table 1: Illustrative Electronic Properties of Benzothiazole Derivatives Calculated by DFT Note: This table presents typical data for related benzothiazole compounds to illustrate the outputs of DFT calculations, as specific data for N-(benzo[d]thiazol-5-yl)ethanethioamide is not available.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 to -5.8 eV | Relates to electron-donating ability |
| LUMO Energy | -2.1 to -1.8 eV | Relates to electron-accepting ability |
| Energy Gap (ΔE) | 3.7 to 4.4 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.5 to 4.0 Debye | Influences solubility and intermolecular interactions |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values.
Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen, oxygen, or sulfur.
Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack.
Green regions denote neutral or near-zero potential.
By analyzing the MEP map of a benzothiazole derivative, researchers can identify the most reactive sites. For example, the nitrogen and sulfur atoms of the thiazole (B1198619) ring are typically electron-rich (red or yellow), making them potential sites for hydrogen bonding or coordination with metal ions. Conversely, hydrogen atoms attached to the amide or amine groups often show a positive potential (blue), identifying them as hydrogen bond donors. scirp.org This analysis is crucial for understanding how the molecule might interact with biological receptors or other molecules. researchgate.netscirp.org
Molecular Docking Studies for Predicting Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. jnu.ac.bdbiointerfaceresearch.com It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. bohrium.com
For benzothiazole derivatives, which have shown a wide range of biological activities, docking studies are essential to hypothesize their mechanism of action. nih.gov The process involves placing the 3D structure of the ligand, such as this compound, into the binding site of a target protein and evaluating the interaction energy for different poses.
The first step in molecular docking is to identify the binding site on the target protein. This can be a known active site, an allosteric site, or a site predicted by computational algorithms. Once the site is defined, the docking program samples numerous orientations and conformations of the ligand within this pocket.
The results of a docking simulation reveal the most likely binding mode of the ligand and identify key "interaction hotspots"—specific amino acid residues in the receptor that form crucial interactions with the ligand. These interactions can include:
Hydrogen bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygen or thiazole nitrogen).
Hydrophobic interactions: Occurring between the aromatic rings of the benzothiazole and nonpolar amino acid residues (e.g., Phenylalanine, Leucine, Valine).
π-π stacking: Interactions between aromatic rings of the ligand and residues like Tyrosine, Tryptophan, or Phenylalanine. jnu.ac.bd
Electrostatic interactions: Between charged groups on the ligand and receptor.
For example, docking studies of N-(benzo[d]thiazol-2-yl)acetamide derivatives into the cyclooxygenase-2 (COX-2) enzyme have shown that the aromatic rings project into a specific gap surrounded by residues like TRP-387, TYR-385, and VAL-523. jnu.ac.bd
Docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy, ΔG, in kcal/mol) for each predicted ligand pose. bohrium.comindexcopernicus.com A more negative score typically indicates a more favorable binding interaction. These scores are used to rank different compounds or different binding poses of the same compound.
While these scores are approximations, they are highly useful for prioritizing compounds for experimental testing. For instance, a study on a different benzamide (B126) derivative docking with the α5β1 integrin protein reported a binding affinity of ΔG = -7.7 kcal/mol. bohrium.com This quantitative prediction allows for a direct comparison of the potential efficacy of different molecules in a series.
Table 2: Example of Molecular Docking Results for a Benzothiazole Derivative Note: This table is a hypothetical representation based on typical findings for related compounds, illustrating the data generated from docking studies.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |
| c-Jun N-terminal kinase (JNK) | -8.5 | Arg127, Cys163 | Hydrogen Bond, Hydrophobic |
| Cyclooxygenase-2 (COX-2) | -7.9 | TYR-355, ARG-120 | π-π Stacking, Electrostatic |
| Tubulin | -9.1 | Cys241, Leu255 | Hydrophobic, Hydrogen Bond |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Complex Stability
Molecular dynamics simulations provide a dynamic view of molecular systems, allowing for the study of their motion and interactions over time.
Investigation of this compound Conformational Flexibility
MD simulations could be employed to explore the conformational landscape of this compound. By simulating the molecule in a solvent environment, researchers could identify the most stable conformations, the flexibility of different parts of the molecule, and the energy barriers between different conformational states. This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target.
Analysis of Protein-Ligand Complex Stability and Interaction Dynamics
If a potential protein target for this compound were identified, MD simulations of the protein-ligand complex could be performed. These simulations would provide detailed insights into the stability of the complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that govern binding. Analysis of metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would quantify the stability of the complex and the flexibility of different protein regions upon ligand binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To perform a QSAR study on this compound, a dataset of structurally related compounds with corresponding activity data would be required. Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound and correlated with their biological activity to develop a predictive model. Such a model could then be used to predict the activity of new, unsynthesized derivatives.
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification in the Solid State
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This analysis is based on the electron distribution of a molecule within a crystal. To perform this analysis on this compound, its single-crystal X-ray diffraction data would be necessary.
The analysis generates a 3D surface around the molecule, color-coded to show different types of intermolecular contacts. Accompanying 2D fingerprint plots provide a quantitative summary of these interactions, breaking them down into contributions from different atom pairs (e.g., H···H, C···H, N···H). This information is vital for understanding the packing of molecules in the solid state and the nature of the non-covalent forces that hold the crystal together.
An in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs reveals critical insights into the molecular features governing their biological efficacy. This article delineates the influence of various structural modifications on the compound's activity, focusing on the benzothiazole moiety, the ethanethioamide functional group, linker modifications, stereochemistry, and essential pharmacophoric features.
Biological Activity and Mechanistic Insights of N Benzo D Thiazol 5 Yl Ethanethioamide in Vitro and Pre Clinical Focus
In Vitro Enzyme Inhibition Studies
The inhibitory potential of benzothiazole (B30560) derivatives has been evaluated against several key enzyme targets implicated in various diseases.
NRH:quinone oxidoreductase 2 (NQO2) is an enzyme implicated in cancer and neurodegenerative diseases. manchester.ac.uknih.gov Analogs of N-(benzo[d]thiazol-5-yl)ethanethioamide have been investigated as potent inhibitors of NQO2. manchester.ac.uknih.gov Researchers designed and synthesized fifty-five benzothiazole compounds, structured in five series with varying methoxy (B1213986) substitutions, to explore their NQO2 inhibitory capacity. nih.gov
Using resveratrol, a known NQO2 inhibitor, as a lead compound, scientists replaced its central double bond with a benzothiazole scaffold. manchester.ac.uknih.govscilit.com The resulting analogs were evaluated in an NQO2 enzyme inhibition assay. Several compounds demonstrated significant inhibitory activity, with four exhibiting IC50 values below 100 nM. nih.gov The most potent compound was 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole, with an IC50 of 25 nM. nih.gov Other notable inhibitors included 3',4',5'-trimethoxybenzothiazole analogues with different substituents at the 6-position. manchester.ac.uknih.gov Computational modeling suggested that the high activity of these compounds is due to good shape complementarity and polar interactions within the NQO2 active site. manchester.ac.uknih.gov
| Compound | Substituent at 6-position | IC50 (nM) |
|---|---|---|
| 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole | Hydroxy | 25 |
| 3',4',5'-trimethoxybenzothiazole analog | 6-acetamide | 31 |
| 3',4',5'-trimethoxybenzothiazole analog | 6-methoxy | 51 |
| 3',4',5'-trimethoxybenzothiazole analog | 6-amino | 79 |
Carbonic anhydrases (CAs) are metalloenzymes that play a crucial role in physiological processes, and their inhibition has therapeutic applications for various conditions like glaucoma and cancer. nih.govmdpi.com A series of benzo[d]thiazole-5- and 6-sulfonamides have been synthesized and evaluated for their inhibitory effects on several human (h) CA isoforms. nih.govnih.govresearchgate.net
These studies, using ethoxzolamide as a lead molecule, revealed that 2-amino-substituted, 2-acylamino-, and halogenated benzothiazole sulfonamides are effective inhibitors of cytosolic isoforms hCA I, II, and VII, as well as the transmembrane, tumor-associated isoform hCA IX. nih.govnih.govresearchgate.net The research highlighted a sharp structure-activity relationship, where minor modifications to the benzothiazole scaffold or the 2-amino group resulted in significant changes in inhibitory activity. nih.govnih.gov This led to the identification of several subnanomolar and low nanomolar inhibitors with selectivity for hCA II, VII, and IX. nih.govnih.govresearchgate.net For instance, 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide showed potent inhibition of hCA II and hCA VII. semanticscholar.org
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VII (Ki, nM) | hCA IX (Ki, nM) |
|---|---|---|---|---|
| 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide (6a) | 112.5 | 37.6 | 49.8 | - |
| Methyl-substituted analog (6b) | - | - | Potent Inhibitor | - |
Note: A dash (-) indicates data not specified in the provided sources.
The therapeutic potential of benzothiazole derivatives extends to other enzyme targets.
α-Glucosidase: This enzyme is a key target in the management of type 2 diabetes. nih.gov Studies have shown that benzothiazole derivatives can act as α-glucosidase inhibitors. mdpi.com Although specific data on this compound is limited, related structures like 1,2-benzothiazine-N-arylacetamides have demonstrated potent inhibition, with some compounds showing IC50 values significantly lower than the standard drug, acarbose. mdpi.com
Topoisomerases: These enzymes are essential for DNA replication and are validated targets for anticancer drugs. researchgate.net Benzothiazole derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα. researchgate.net One study tested 12 derivatives and found that all of them acted as inhibitors of this enzyme. researchgate.net The most effective compound, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), exhibited an IC50 value of 39 nM. researchgate.net Mechanistic studies indicated that BM3 is not a DNA intercalator but rather a DNA minor groove-binding agent that directly interacts with the enzyme. researchgate.net
Anti-inflammatory and Immunomodulatory Research in Pre-clinical Settings
Investigation of Inflammatory Cascade Modulation
There is no available data from in vitro or pre-clinical studies investigating the effect of this compound on key components of the inflammatory cascade. This includes, but is not limited to, its potential to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), or its ability to modulate the production of inflammatory mediators like prostaglandins and leukotrienes. Furthermore, there are no studies on its impact on critical signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, or on the secretion of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10).
Analysis of Immune Cell Activation Pathways
Similarly, the scientific literature lacks any studies on the effects of this compound on the activation and function of various immune cells. Research into its influence on the proliferation and differentiation of T-lymphocytes (including Th1, Th2, Th17, and regulatory T cells), the activation of B-lymphocytes and subsequent antibody production, or the phagocytic and antigen-presenting capabilities of macrophages and dendritic cells has not been published.
Future Research Directions and Advanced Applications for N Benzo D Thiazol 5 Yl Ethanethioamide
Continued Development of Advanced and Sustainable Synthetic Strategies for N-(benzo[d]thiazol-5-yl)ethanethioamide
The synthesis of benzothiazole (B30560) derivatives has traditionally relied on methods that may involve hazardous reagents and generate significant waste. airo.co.in Future research should prioritize the development of advanced and sustainable synthetic strategies for this compound. Green chemistry principles, such as the use of renewable starting materials, eco-friendly solvents, and energy-efficient reaction conditions, are paramount. airo.co.in
Microwave-assisted synthesis, for instance, has shown promise in accelerating the synthesis of benzothiazole derivatives with high yields. airo.co.in Another avenue for exploration is the use of novel catalysts, such as silica-supported sodium hydrogen sulfate, which can facilitate solvent-free reactions. nih.gov The development of one-pot synthesis protocols would further enhance the efficiency and sustainability of producing this compound. nih.gov
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Benzothiazole Derivatives
| Parameter | Conventional Synthesis | Green Synthesis |
| Solvents | Often hazardous organic solvents | Water, ethanol, or solvent-free |
| Energy | High energy consumption | Reduced energy consumption (e.g., microwave) |
| Catalysts | Often toxic metal catalysts | Reusable, non-toxic catalysts |
| Waste | Significant waste generation | Minimized waste production |
| Yields | Variable | Often high yields |
Comprehensive Pharmacological Profiling and Elucidation of Novel Biological Targets
The benzothiazole nucleus is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. pcbiochemres.comnih.gov A comprehensive pharmacological profiling of this compound is essential to uncover its full therapeutic potential. This would involve screening the compound against a wide range of biological targets to identify novel activities.
Initial screenings could focus on well-established targets for benzothiazoles, such as various cancer cell lines and microbial strains. chemistryjournal.netijprajournal.com Subsequently, broader screening against diverse enzyme families and receptor types could reveal unexpected therapeutic opportunities. The identification of novel biological targets will be crucial for understanding the compound's mechanism of action and for guiding its further development.
Rational Drug Design and Lead Optimization Strategies Based on the this compound Scaffold
Once a promising biological activity is identified, rational drug design and lead optimization strategies can be employed to enhance the potency, selectivity, and pharmacokinetic properties of this compound. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into the interactions between the compound and its biological target. nih.gov
This information can then guide the synthesis of new analogs with improved characteristics. For example, modifications to the ethanethioamide side chain or substitutions on the benzothiazole ring could be explored to optimize binding affinity and biological activity. The goal of lead optimization is to develop a drug candidate with a favorable balance of efficacy, safety, and drug-like properties. acs.org
Exploration of this compound in Emerging Therapeutic Areas
The diverse biological activities of benzothiazole derivatives suggest that this compound could have applications in a variety of emerging therapeutic areas. pcbiochemres.com Beyond the traditional areas of oncology and infectious diseases, this compound could be investigated for its potential in treating neurodegenerative diseases, metabolic disorders, and inflammatory conditions. nih.gov
For instance, some benzothiazole derivatives have shown promise as agents for the treatment of Alzheimer's disease and epilepsy. nih.gov The anti-inflammatory properties of this class of compounds could also be harnessed for the development of new treatments for chronic inflammatory diseases. A thorough evaluation of this compound in relevant preclinical models will be necessary to validate these potential new applications.
Integration with High-Throughput Screening and Omics Technologies for Broad Biological Characterization
To accelerate the discovery of new applications for this compound, its biological characterization can be enhanced through integration with high-throughput screening (HTS) and omics technologies. HTS allows for the rapid screening of large compound libraries against a multitude of biological targets, which can quickly identify potential therapeutic applications. uwm.edu
Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the compound's effects on cellular systems. nih.gov By analyzing changes in gene expression, protein levels, and metabolic pathways, researchers can gain insights into the compound's mechanism of action and identify potential biomarkers for its efficacy. This integrated approach will provide a more complete picture of the biological profile of this compound and facilitate its translation into clinical applications.
Q & A
Q. What are the standard synthetic routes for N-(benzo[d]thiazol-5-yl)ethanethioamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a benzothiazole amine derivative with a thioamide precursor. For example, analogous compounds like N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide are synthesized by reacting 5-amino-2-mercaptobenzothiazole with acyl chlorides (e.g., 3-(methylthio)benzoyl chloride) in the presence of a base like triethylamine and a solvent such as dichloromethane . Optimization includes controlling stoichiometry, temperature (room temperature to mild heating), and purification via recrystallization or column chromatography.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures indicate successful synthesis?
Key techniques include:
- NMR spectroscopy : Signals for aromatic protons (δ 7.0–8.5 ppm) confirm the benzothiazole core, while thioamide protons (NH) appear as broad singlets (δ ~10–12 ppm) .
- IR spectroscopy : Stretching vibrations for C=S (thioamide, ~1200–1250 cm⁻¹) and N–H (amide, ~3200–3400 cm⁻¹) validate functional groups .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weight.
Q. What common chemical reactions does this compound undergo, and how do reaction conditions influence product distribution?
Reactivity is dominated by the thioamide and benzothiazole moieties:
- Oxidation : Thioamide groups can oxidize to amides using H₂O₂ or KMnO₄, requiring controlled pH and temperature to avoid over-oxidation .
- Nucleophilic substitution : The benzothiazole’s sulfur atom may undergo alkylation or arylation under basic conditions .
- Hydrolysis : Acidic/basic conditions cleave the thioamide to carboxylic acids or amines .
Advanced Questions
Q. How can single-crystal X-ray diffraction (using SHELX) resolve structural ambiguities in derivatives of this compound?
SHELX programs (e.g., SHELXL) enable high-precision refinement of crystallographic data, resolving bond-length discrepancies and confirming stereochemistry. For example, SHELXTL can model disorder in aromatic rings or validate hydrogen-bonding networks critical for bioactivity .
Q. What strategies are employed to analyze contradictory bioactivity data across different studies involving this compound?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). Systematic approaches include:
- Dose-response validation : Re-evaluating IC₅₀ values under standardized protocols.
- Metabolic stability testing : Assessing compound degradation in vitro (e.g., liver microsomes) to explain efficacy differences .
- Structural analogs : Comparing bioactivity of derivatives to isolate functional group contributions .
Q. How do molecular docking and MD simulations contribute to understanding its mechanism as a CDK4/6 inhibitor?
Docking studies (e.g., using AutoDock Vina) predict binding poses in CDK4/6’s ATP-binding pocket, highlighting interactions between the benzothiazole core and key residues (e.g., Val96, Asp104). MD simulations (e.g., GROMACS) assess complex stability and identify conformational changes during inhibition .
Q. What in vitro models are appropriate for evaluating its antimicrobial efficacy, and how are resistance mechanisms accounted for?
- Bacterial models : Staphylococcus aureus (ATCC 25923) with defined resistance genes (e.g., mecA for methicillin resistance) .
- Fungal models : Candida albicans (ATCC 90028) in biofilm assays.
- Resistance mitigation : Co-administration with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) .
Q. How is retrosynthetic analysis applied to design novel derivatives with enhanced therapeutic potential?
Retrosynthesis breaks the target molecule into simpler precursors. For example, derivatives with substituted thiophene or pyrazole rings (e.g., N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide) are designed by identifying key disconnections at amide or thioether bonds, enabling modular synthesis of analogs with improved solubility or target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
